KNI-102: A Technical Overview of a Novel HIV Protease Inhibitor
KNI-102: A Technical Overview of a Novel HIV Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of KNI-102, a potent tripeptide inhibitor of Human Immunodeficiency Virus (HIV) protease.
Chemical Structure and Properties
KNI-102 is a synthetic tripeptide designed as a transition-state mimic inhibitor of HIV-1 protease.[1] Its systematic name is L-Prolinamide, N2-((phenylmethoxy)carbonyl)-L-asparaginyl-(2S,3S)-2-hydroxy-4-phenyl-3-aminobutanoyl-N-(1,1-dimethylethyl)-.
Chemical Identifiers
| Identifier | Value |
| CAS Number | 139694-65-8 |
| Molecular Formula | C31H41N5O7 |
| Molecular Weight | 595.69 g/mol |
| SMILES String | O=C(N(CCC1)[C@@H]1C(NC(C)(C)C)=O)--INVALID-LINK----INVALID-LINK--=O)NC(OCC2=CC=CC=C2)=O)=O)CC3=CC=CC=C3">C@H |
Physicochemical Properties
2D Chemical Structure
Caption: 2D Chemical Structure of KNI-102.
Pharmacological Properties
KNI-102 is a potent inhibitor of HIV protease, an enzyme crucial for the viral life cycle.[1][4] By mimicking the transition state of the natural substrate of the protease, KNI-102 binds to the active site of the enzyme, preventing the cleavage of viral polyproteins into functional proteins. This inhibition ultimately leads to the production of immature, non-infectious viral particles.
Quantitative Pharmacological Data
| Parameter | Value | Assay Type | Reference |
| IC50 (HIV Protease) | 100 nM | Biochemical Assay | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of KNI-102.
In Vitro HIV-1 Protease Inhibition Assay (FRET-Based)
This protocol describes a common method to determine the in vitro inhibitory activity of compounds against HIV-1 protease using Förster Resonance Energy Transfer (FRET).
Materials:
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Recombinant HIV-1 Protease
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FRET substrate (e.g., a peptide with a fluorophore and a quencher)
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Assay Buffer (e.g., 100 mM Sodium Acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7)
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KNI-102 (or other test compounds) dissolved in DMSO
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Positive Control (e.g., Pepstatin A)
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96-well black microplates
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Fluorescence microplate reader
Procedure:
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Reagent Preparation:
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Prepare a stock solution of KNI-102 and the positive control in DMSO.
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Prepare serial dilutions of the test compounds and controls in Assay Buffer.
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Prepare working solutions of HIV-1 Protease and the FRET substrate in Assay Buffer.
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Assay Setup:
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To each well of a 96-well plate, add the following:
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Enzyme Control: HIV-1 Protease solution and Assay Buffer with DMSO.
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Inhibitor Wells: HIV-1 Protease solution and the desired concentration of KNI-102 or control inhibitor.
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Blank (No Enzyme): Assay Buffer only.
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Pre-incubate the plate at 37°C for 15 minutes.
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Reaction Initiation and Measurement:
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Initiate the reaction by adding the FRET substrate solution to all wells.
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Immediately place the plate in a fluorescence microplate reader set to the appropriate excitation and emission wavelengths for the FRET pair.
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Measure the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.
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Data Analysis:
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Determine the initial reaction velocity (V₀) for each well from the linear portion of the fluorescence versus time curve.
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Calculate the percentage of inhibition for each concentration of KNI-102 using the formula: % Inhibition = 100 * (1 - (V₀_inhibitor - V₀_blank) / (V₀_enzyme_control - V₀_blank))
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Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
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Caption: Workflow for the FRET-based HIV-1 Protease Inhibition Assay.
Cell-Based HIV-1 Antiviral Assay (p24 ELISA)
This protocol outlines a method to assess the antiviral activity of KNI-102 in a cell-based assay by quantifying the production of the HIV-1 p24 capsid protein.
Materials:
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Target cells susceptible to HIV-1 infection (e.g., MT-4 cells, PBMCs)
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HIV-1 viral stock
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Cell culture medium
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KNI-102 (or other test compounds) dissolved in DMSO
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Positive Control (e.g., a known antiretroviral drug)
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HIV-1 p24 Antigen ELISA kit
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96-well cell culture plates
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CO2 incubator
Procedure:
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Cell Plating and Treatment:
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Seed target cells into a 96-well plate at an appropriate density.
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Add serial dilutions of KNI-102 or control compounds to the wells. Include a "no drug" control.
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Viral Infection:
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Infect the cells with a pre-titered amount of HIV-1 virus stock.
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Incubate the plates at 37°C in a CO2 incubator for a period of 4-7 days.
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Sample Collection:
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After the incubation period, collect the cell culture supernatant from each well.
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Clarify the supernatants by centrifugation to remove cell debris.
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p24 ELISA:
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Perform the p24 ELISA on the collected supernatants according to the manufacturer's instructions. This typically involves:
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Coating a plate with a capture antibody for p24.
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Adding the cell culture supernatants.
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Adding a detection antibody.
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Adding a substrate to produce a colorimetric signal.
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Reading the absorbance on a plate reader.
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Data Analysis:
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Generate a standard curve using the recombinant p24 standards provided in the ELISA kit.
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Determine the concentration of p24 in each supernatant from the standard curve.
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Calculate the percentage of inhibition of viral replication for each concentration of KNI-102.
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Plot the percent inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to determine the EC50 value.
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Caption: Workflow for the cell-based HIV-1 p24 ELISA antiviral assay.
Signaling Pathways
The primary mechanism of action of KNI-102 is the direct inhibition of the HIV-1 protease, which is a key enzyme in the viral replication cycle. By blocking this enzyme, KNI-102 disrupts the processing of the Gag and Gag-Pol polyproteins, which are essential for the formation of mature, infectious virions. There is currently no publicly available information to suggest that KNI-102 significantly affects other cellular signaling pathways.
Caption: Mechanism of action of KNI-102 in the HIV replication cycle.
